2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone
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Description
“2-Chloro-4-fluoro-2’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-99-8. Its molecular weight is 346.83 and its IUPAC name is (2-chloro-4-fluorophenyl) {4- [ (4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20ClFN2O/c1-22-8-10-23 (11-9-22)13-14-2-4-15 (5-3-14)19 (24)17-7-6-16 (21)12-18 (17)20/h2-7,12H,8-11,13H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 346.83 . Unfortunately, other physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
- Benzophenones, including variants like 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, are explored for their reactivity and pathways in chemical synthesis. For instance, research has shown how potassamide in ammonia can cleave certain halogenobenzophenones, offering insights into new routes for synthesizing related chemical compounds (Gibson, Vines, & Walthew, 1975).
Anticancer Properties
- Benzophenone analogs, including those with chloro and fluoro groups, have been studied for their anti-cancer properties. Research indicates that these compounds can inhibit tumor growth by targeting angiogenesis and apoptosis, making them potential candidates for anti-cancer drug development (Mohammed & Ara Khanum, 2018).
Material Science Applications
- In the field of materials science, benzophenone derivatives have been utilized for synthesizing new types of polymers. Research shows that sulfonated poly(p-phenylene) derivatives synthesized from benzophenones demonstrate notable properties for applications like proton exchange membranes (Ghassemi & McGrath, 2004).
Analytical Chemistry
- In analytical chemistry, the study of benzophenone derivatives extends to their use in methods like nuclear magnetic resonance spectrometry for simultaneous determinations of certain compounds in pharmaceutical formulations (Bhattacharyya & Grant, 1982).
Environmental Concerns
- Environmental studies have examined the presence and impact of benzophenone derivatives, including those with fluoro and chloro substituents, in various ecosystems. These studies highlight the potential environmental effects and the need for monitoring these compounds (Zhang et al., 2011).
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPGKUSNFHAIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643891 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-21-5 |
Source
|
Record name | (2-Chloro-4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-4-fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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